Tert-butyl (3-(sulfamoylamino)phenyl)carbamate
Description
Tert-butyl (3-(sulfamoylamino)phenyl)carbamate is a synthetic organic compound characterized by a phenyl ring substituted with a sulfamoylamino (-NHSO₂NH₂) group and a tert-butyl carbamate (-OC(=O)NHC(CH₃)₃) moiety.
Properties
Molecular Formula |
C11H17N3O4S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(sulfamoylamino)phenyl]carbamate |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-8-5-4-6-9(7-8)14-19(12,16)17/h4-7,14H,1-3H3,(H,13,15)(H2,12,16,17) |
InChI Key |
USDHYXGSAYUYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl (3-(sulfamoylamino)phenyl)carbamate
General Synthetic Strategy
The synthesis of this compound generally involves the reaction of a sulfonamide derivative with a carbamic acid ester, specifically tert-butyl carbamate or its activated derivatives. The core approach is the formation of the carbamate functional group via condensation reactions, often catalyzed or facilitated by phase-transfer catalysts or coupling reagents under controlled conditions.
Specific Synthetic Routes
Sulfonamide Condensation with Carbamic Acid Esters
One efficient method reported involves the condensation of a sulfonamide derivative with an aromatic aldehyde or an amine precursor, catalyzed by tetrabutylammonium bromide under solvent-free or ethyl acetate solvent conditions. This method promotes the nucleophilic attack of the sulfonamide nitrogen on the carbamate precursor, yielding the target compound with good selectivity and yield.
- Catalyst: Tetrabutylammonium bromide (phase-transfer catalyst)
- Solvent: Often ethyl acetate or solvent-free conditions
- Temperature: Mild heating or room temperature
- Yield: Generally high, with yields reported above 90% in related carbamate syntheses
This method is advantageous due to its operational simplicity and environmentally benign conditions.
Carbamate Formation via Coupling Reagents
An alternative approach involves the use of coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) to activate carboxylic acid derivatives, which then react with tert-butyl 2-aminophenylcarbamate to form the carbamate linkage.
- Reagents: EDCI, HOBt
- Solvent: Dichloromethane or ethyl acetate
- Conditions: Room temperature, stirring for several hours
- Purification: Column chromatography with ethyl acetate/hexane mixtures
- Yields: Excellent yields reported for related tert-butyl carbamate derivatives (typically >80%)
This method allows for the preparation of substituted carbamates with high purity and is suitable for functionalized derivatives.
Representative Experimental Procedure (Adapted)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Dissolve sulfonamide derivative in anhydrous ethyl acetate | Prepare solution for reaction | - |
| 2 | Add tert-butyl carbamate or activated carbamate precursor | Initiate condensation reaction | - |
| 3 | Add tetrabutylammonium bromide catalyst | Facilitate phase-transfer catalysis | - |
| 4 | Stir at room temperature or mild heating (10-40°C) for 2-4 hours | Reaction progress monitored by TLC | - |
| 5 | Quench reaction with water, extract organic layer | Workup to isolate product | - |
| 6 | Wash organic phase with dilute acid, base, and brine | Purification steps | - |
| 7 | Evaporate solvent and crystallize product from hexane/ethyl acetate | Obtain pure this compound | >90 |
This procedure is consistent with methods reported for similar tert-butyl carbamate derivatives and sulfamoylamino-substituted aromatics.
Analysis of Preparation Methods
Reaction Efficiency and Yield
- Methods using phase-transfer catalysis with tetrabutylammonium bromide achieve high yields (above 90%) and good purity, making them suitable for scale-up.
- Coupling reagent methods (EDCI/HOBt) provide versatility for substituted derivatives with excellent yields and clean reaction profiles.
- Both methods allow for mild reaction conditions, preserving sensitive functional groups.
Purification and Characterization
- Crystallization from hexane/ethyl acetate mixtures is effective in isolating the product.
- Column chromatography is used when higher purity or substituted derivatives are targeted.
- Characterization typically involves NMR, IR, and mass spectrometry to confirm the carbamate and sulfamoylamino functionalities.
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Phase-transfer catalysis (tetrabutylammonium bromide) | High yield, mild conditions, simple workup | Requires careful control of catalyst loading and temperature |
| Coupling reagent (EDCI/HOBt) | High selectivity, suitable for functionalized substrates | More expensive reagents, longer reaction times |
Summary Table of Key Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Phase-transfer catalysis | Sulfonamide + tert-butyl carbamate | Tetrabutylammonium bromide, KOH | Ethyl acetate | 0–15 °C | 90–95 | Simple, high yield |
| Coupling reagent method | tert-butyl 2-aminophenylcarbamate + substituted acid | EDCI, HOBt | Dichloromethane or ethyl acetate | Room temp | >80 | Versatile for substitutions |
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3-(sulfamoylamino)phenyl)carb
Biological Activity
Tert-butyl (3-(sulfamoylamino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its biological activity has been explored in various studies, particularly concerning its effects on neurodegenerative diseases and its mechanism of action as an inhibitor of key enzymes involved in disease progression.
The compound functions primarily as an inhibitor of β-secretase and acetylcholinesterase , which are critical in the pathogenesis of Alzheimer's disease (AD). By inhibiting these enzymes, the compound may prevent the aggregation of amyloid-beta peptides, which are implicated in neurodegeneration.
In vitro Studies
Research indicates that this compound exhibits moderate protective effects against cell death induced by amyloid-beta (Aβ) in astrocyte cultures. Specifically, it reduces the levels of pro-inflammatory cytokines such as TNF-α and decreases oxidative stress markers like malondialdehyde (MDA) in treated cells.
- Cell Viability : In astrocyte cultures treated with Aβ, the compound reduced cell death by approximately 20% compared to untreated controls .
- Cytokine Production : While TNF-α production was decreased, levels of IL-6 remained unchanged, suggesting a selective modulation of inflammatory pathways .
In vivo Studies
In animal models, particularly those induced with scopolamine to mimic AD symptoms, the compound showed a reduction in β-secretase activity and Aβ levels, although not significantly different from control treatments like galantamine. This suggests that while the compound has potential, its efficacy may be limited by bioavailability in the central nervous system .
Data Summary Table
| Study Type | Findings | Statistical Significance |
|---|---|---|
| In vitro | 20% reduction in astrocyte death | p < 0.05 vs. Aβ alone |
| In vitro | Decreased TNF-α levels | Not statistically significant |
| In vivo | Reduced β-secretase activity | No significant difference vs. galantamine |
Case Studies
- Astrocyte Protection : A study demonstrated that treatment with this compound resulted in a significant decrease in oxidative stress markers when compared to untreated groups exposed to Aβ .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to mitigate cognitive deficits in scopolamine-treated rats, although results were less pronounced than those achieved with established treatments like galantamine .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
- Solubility: The trifluoromethylpyrimidinyl derivative () exhibits low solubility due to hydrophobicity, whereas the sulfamoylamino group in the target compound likely improves aqueous solubility via hydrogen bonding .
- Stability: Tert-butyl carbamates generally show enhanced stability compared to non-protected amines. For example, compound 17a () retains integrity under acidic conditions due to the tert-butyl group .
Research Findings and Implications
Substituent-Driven Bioactivity: Polar groups (e.g., sulfamoylamino) enhance target engagement through hydrogen bonding, while hydrophobic groups (e.g., trifluoromethyl) improve membrane permeability .
Synthetic Challenges: Steric hindrance from tert-butyl groups complicates coupling reactions, as seen in ’s synthesis of pyrimido-oxazinone derivatives .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing tert-butyl carbamate derivatives, and how can reaction conditions be optimized?
- Methodology : Tert-butyl carbamates are typically synthesized via coupling reactions between amines and tert-butoxycarbonyl (Boc) protecting agents, such as di-tert-butyl dicarbonate (Boc₂O). Key steps include:
- Protection of amines : Use Boc₂O in dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
- Optimization : Adjust stoichiometry (1.1–1.5 equivalents of Boc₂O) and monitor pH to minimize side reactions like overprotection or hydrolysis .
Q. How can researchers verify the purity and structural integrity of tert-butyl carbamate derivatives?
- Analytical techniques :
- NMR : Confirm Boc group presence (δ 1.3–1.5 ppm for tert-butyl protons in -NMR) and absence of unreacted amines.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .
Advanced Research Questions
Q. What strategies address low yields in the synthesis of tert-butyl carbamates with sterically hindered amines?
- Methodology :
- Microwave-assisted synthesis : Enhances reaction rates and yields for sterically challenging substrates (e.g., 80% yield improvement at 100°C for 30 minutes) .
- Catalytic methods : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection under mild conditions .
- Case study : A 2021 study achieved 92% yield for a hindered carbamate using 10 mol% DMAP in THF .
Q. How can stereochemical control be achieved in asymmetric tert-butyl carbamate synthesis?
- Chiral auxiliaries : Employ enantioselective Mannich reactions with organocatalysts (e.g., proline derivatives) to install stereocenters .
- Crystallography : X-ray analysis of intermediates (e.g., tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate) confirmed stereochemistry via hydrogen-bonding networks .
Q. What are the stability limitations of tert-butyl carbamates under acidic or oxidative conditions, and how can degradation pathways be mitigated?
- Stability data : Boc groups hydrolyze in strong acids (e.g., TFA) or prolonged exposure to moisture.
- Mitigation :
- Storage : Anhydrous conditions at –20°C .
- Alternative protecting groups : Use acid-labile groups (e.g., Fmoc) for sensitive applications .
Data Contradictions and Validation
Q. How should researchers reconcile conflicting reports on tert-butyl carbamate reactivity in cross-coupling reactions?
- Case example : A 2016 study observed inconsistent Suzuki-Miyaura coupling yields (40–85%) for Boc-protected arylboronic esters.
- Resolution :
- Design of Experiments (DoE) : Identify critical factors (e.g., catalyst loading, solvent polarity) via factorial design .
- Validation : Reproduce reactions under controlled conditions (dry solvents, inert atmosphere) .
Toxicity and Safety in Academic Settings
Q. What safety protocols are recommended for handling tert-butyl carbamates with unknown toxicity profiles?
- PPE : Nitrile gloves, lab coats, and P95 respirators for aerosol prevention .
- Waste disposal : Treat as hazardous waste; consult institutional guidelines for incineration or chemical neutralization .
Applications in Medicinal Chemistry
Q. How are tert-butyl carbamates utilized in drug discovery for target validation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
